molecular formula C14H11BrF3NO2 B8232853 5-Bromo-2-((4-methoxybenzyl)oxy)-3-(trifluoromethyl)pyridine

5-Bromo-2-((4-methoxybenzyl)oxy)-3-(trifluoromethyl)pyridine

Cat. No.: B8232853
M. Wt: 362.14 g/mol
InChI Key: JZNHONXVHRESIH-UHFFFAOYSA-N
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Description

5-Bromo-2-((4-methoxybenzyl)oxy)-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C14H11BrF3NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position, a methoxybenzyl group at the 2-position, and a trifluoromethyl group at the 3-position of the pyridine ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((4-methoxybenzyl)oxy)-3-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-hydroxy-5-bromopyridine and 4-methoxybenzyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Reaction Mechanism: The hydroxyl group of 2-hydroxy-5-bromopyridine is first deprotonated by the base, forming a phenoxide ion. This ion then undergoes nucleophilic substitution with 4-methoxybenzyl chloride, resulting in the formation of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-((4-methoxybenzyl)oxy)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

5-Bromo-2-((4-methoxybenzyl)oxy)-3-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-((4-methoxybenzyl)oxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(4-methoxybenzyloxy)pyridine: Similar structure but lacks the trifluoromethyl group.

    2-(4-Methoxybenzyl)oxy-5-bromopyridine: Similar structure but with different substitution pattern.

    3-(Trifluoromethyl)-5-bromo-2-(4-methoxybenzyloxy)pyridine: Similar structure but with different positioning of substituents.

Uniqueness

5-Bromo-2-((4-methoxybenzyl)oxy)-3-(trifluoromethyl)pyridine is unique due to the presence of both the trifluoromethyl and methoxybenzyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-2-[(4-methoxyphenyl)methoxy]-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF3NO2/c1-20-11-4-2-9(3-5-11)8-21-13-12(14(16,17)18)6-10(15)7-19-13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNHONXVHRESIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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